AMXI-5001

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

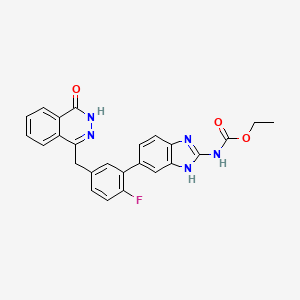

IUPAC Name |

ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN5O3/c1-2-34-25(33)29-24-27-20-10-8-15(13-22(20)28-24)18-11-14(7-9-19(18)26)12-21-16-5-3-4-6-17(16)23(32)31-30-21/h3-11,13H,2,12H2,1H3,(H,31,32)(H2,27,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSUGHIXMFUMOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AMXI-5001: A Comprehensive Technical Overview of its Dual Inhibitory Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXI-5001 is a novel, orally bioavailable small molecule engineered to function as a dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2] This bifunctional mechanism of action represents a promising anti-cancer strategy, designed to induce synthetic lethality through the simultaneous disruption of two critical cellular processes: DNA repair and mitosis.[1] Preclinical data demonstrates that this compound exhibits potent anti-tumor activity across a range of cancer cell lines, including those with and without BRCA mutations, and shows superior efficacy compared to single-agent PARP or microtubule inhibitors.[1][3] This technical guide provides an in-depth review of the core pharmacology of this compound, including its inhibitory profile, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Introduction

The development of targeted cancer therapies has shifted towards strategies that exploit tumor-specific vulnerabilities. One such approach is the concept of synthetic lethality, where the simultaneous inhibition of two otherwise non-lethal pathways results in cancer cell death.[1] this compound was designed based on this principle, concurrently targeting PARP-mediated DNA repair and microtubule dynamics essential for cell division.[1]

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[1] Inhibition of PARP leads to the accumulation of these breaks, which can result in the formation of lethal double-strand breaks during DNA replication.[1] Microtubule targeting agents (MTAs), on the other hand, interfere with the dynamics of microtubule polymerization and depolymerization, leading to mitotic arrest and apoptosis.[1] Preclinical studies have suggested a synergistic relationship between PARP inhibitors and MTAs.[1] this compound encapsulates this synergy in a single molecule, offering the potential for enhanced efficacy and a simplified treatment regimen.[1]

Dual Inhibitory Mechanism of Action

This compound exerts its anti-neoplastic effects through the synchronous inhibition of two distinct molecular targets:

-

PARP1/2 Inhibition: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly (ADP-ribose) chains. This action inhibits the recruitment of DNA repair proteins to sites of single-strand DNA breaks.[1][2]

-

Microtubule Polymerization Inhibition: The benzimidazole moiety of this compound binds to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

The simultaneous occurrence of these events is hypothesized to create a state of synthetic lethality, where cancer cells are unable to repair DNA damage while also being blocked from progressing through mitosis, leading to catastrophic cellular failure.

Quantitative Inhibitory Profile

Biochemical and cellular assays have been employed to quantify the inhibitory potency of this compound against its targets. The following tables summarize the key quantitative data, comparing this compound to established clinical PARP inhibitors and microtubule targeting agents.

Table 1: In Vitro PARP1 and PARP2 Enzymatic Inhibition [1][4]

| Compound | PARP1 IC50 (nmol/L) | PARP2 IC50 (nmol/L) |

| This compound | ~5 | 0.05 |

| Olaparib | Comparable to this compound | 0.03 |

| Talazoparib | Comparable to this compound | 0.09 |

| Rucaparib | Comparable to this compound | Not Reported |

| Niraparib | Comparable to this compound | Not Reported |

Table 2: Cellular PAR Formation Inhibition [1][4]

| Compound | Cellular PAR Formation IC50 (nmol/L) |

| This compound | 7 |

| Olaparib | 8 |

| Talazoparib | 3 |

Table 3: In Vitro Tubulin Polymerization Inhibition [1]

| Compound | Microtubule Polymerization Inhibition |

| This compound | Comparable to Vinblastine |

| Vinblastine | Potent Inhibitor |

Table 4: In Vitro Cytotoxicity in Esophageal Carcinoma Cell Lines [3]

| Compound | Mean IC50 (µM) |

| This compound | 0.094 |

| Olaparib | 26.9 |

| Niraparib | 14.6 |

| Rucaparib | 81.1 |

| Talazoparib | 0.8 |

Experimental Protocols

The following sections detail the methodologies used to characterize the dual inhibitory function of this compound.

PARP Enzymatic Inhibition Assay

The inhibitory effect of this compound on PARP1 and PARP2 enzymatic activity was determined using a commercially available microplate assay kit (Universal Colorimetric PARP Assay, Trevigen, Inc.).[4]

-

Principle: This assay measures the incorporation of biotinylated poly (ADP-ribose) onto histone proteins in a 96-well plate format.

-

Procedure:

-

Recombinant PARP1 or PARP2 enzyme was incubated with a histone-coated plate in the presence of varying concentrations of this compound or control inhibitors.

-

The enzymatic reaction was initiated by the addition of a PARP cocktail containing biotinylated NAD+.

-

After incubation, the plate was washed, and the incorporated biotinylated PAR was detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

-

The absorbance was read using a microplate reader, and IC50 values were calculated from the dose-response curves.

-

-

Controls: Clinically approved PARP inhibitors (Olaparib, Talazoparib, Niraparib, Rucaparib) were used as positive controls. Paclitaxel, a microtubule targeting agent, was used as a negative control.[4]

Cellular PAR Formation Assay (In-Cell Western)

The ability of this compound to inhibit PAR formation within cancer cells was assessed using the HT PARP In Vivo Pharmacodynamic Assay.[1]

-

Principle: This assay quantifies the levels of poly (ADP-ribose) in cells following treatment with a PARP inhibitor.

-

Procedure:

-

Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of this compound, Olaparib, or Talazoparib for 4 hours.[5]

-

Following treatment, cells were fixed and permeabilized.

-

The levels of PAR were detected using a primary antibody against PAR and a fluorescently labeled secondary antibody.

-

The fluorescence intensity was measured using a plate reader, and IC50 values were determined.

-

-

Controls: Olaparib and Talazoparib were used as positive controls for the inhibition of cellular PAR synthesis.[1]

In Vitro Tubulin Polymerization Assay

The direct effect of this compound on tubulin polymerization was evaluated using a cell-free, fluorescence-based tubulin polymerization assay.[1]

-

Principle: This assay monitors the change in fluorescence as purified tubulin polymerizes into microtubules.

-

Procedure:

-

Purified tubulin was incubated in a 96-well plate in the presence of varying concentrations of this compound, Vinblastine, or Paclitaxel.

-

The polymerization process was initiated, and the fluorescence was monitored over time using a fluorescence plate reader.

-

The polymerization curve, representing the nucleation, growth, and steady-state phases of microtubule formation, was generated.

-

-

Controls: Vinblastine was used as a positive control for tubulin polymerization inhibition, and Paclitaxel served as a positive control for tubulin polymerization enhancement.[1]

PARP-DNA Trapping Assay

The capacity of this compound to trap PARP-DNA complexes was investigated through cellular fractionation and immunoblotting.[4]

-

Principle: This assay measures the amount of PARP protein that remains bound to chromatin after treatment with a PARP inhibitor and a DNA damaging agent.

-

Procedure:

-

Cancer cells were co-treated with the alkylating agent methyl methanesulfonate (MMS) to induce DNA damage and varying concentrations of this compound or other PARP inhibitors.[4]

-

Cells were harvested, and the lysates were fractionated into nuclear-soluble and chromatin-bound fractions using a subcellular protein fractionation kit.[4]

-

The protein concentration in each fraction was normalized.

-

The amount of PARP1 and PARP2 in the chromatin-bound fraction was determined by Western blot analysis.

-

-

Controls: Clinically approved PARP inhibitors (Olaparib, Talazoparib, Niraparib, Rucaparib) were used as positive controls for PARP-DNA trapping.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the core experimental assays.

Caption: Dual inhibitory pathways of this compound leading to synthetic lethality.

Caption: Experimental workflows for key in vitro assays of this compound.

Caption: Logical flow from dual target inhibition to apoptosis.

Conclusion

This compound is a first-in-class dual inhibitor of PARP1/2 and microtubule polymerization that demonstrates significant preclinical anti-cancer activity. Its unique mechanism of action, which leverages the principle of synthetic lethality, offers a promising therapeutic strategy for a broad range of malignancies, including those resistant to conventional therapies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of the core pharmacology of this compound, supporting its continued investigation and clinical development. This compound is currently progressing through a Phase I/II multi-center clinical study in patients with refractory malignancies.[4]

References

- 1. escholarship.org [escholarship.org]

- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

AMXI-5001: A Comprehensive Technical Review of its Dual-Targeting Mechanism and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXI-5001 is a novel, orally bioavailable small molecule inhibitor that demonstrates a unique dual mechanism of action by targeting two critical pathways in cancer cell proliferation: Poly (ADP-ribose) polymerase (PARP) and microtubule polymerization.[1][2] This potent anti-cancer agent has shown significant efficacy in a wide range of human cancer cell lines, including those with and without BRCA mutations.[2][3] Its ability to simultaneously disrupt DNA damage repair and mitotic spindle formation positions it as a promising therapeutic candidate.[4][5] This technical guide provides an in-depth analysis of this compound's target binding, selectivity, and the experimental methodologies used for its characterization.

Target Binding and Potency

This compound exhibits potent inhibitory activity against both PARP enzymes and tubulin polymerization. Biochemical assays have determined its half-maximal inhibitory concentrations (IC50) against its primary targets. The compound's potency is comparable to, and in some contexts superior to, existing clinical PARP inhibitors and microtubule-targeting agents.[2][3]

Quantitative Data on Target Inhibition

The inhibitory activities of this compound against its primary molecular targets have been quantified through various biochemical and cellular assays. The following tables summarize the key IC50 values for this compound and comparator compounds.

| Target | This compound IC50 | Comparator | Comparator IC50 | Assay Type | Reference |

| PARP1 | ~5 nM | Olaparib | Comparable | Enzymatic Assay | [4][6] |

| PARP2 | ~50 nM | Talazoparib | Comparable | Enzymatic Assay | [3][6] |

| Tubulin Polymerization | ~0.86 - 0.92 µM | Vinblastine | Comparable | Fluorescence-based Assay | [4] |

Table 1: In vitro inhibitory potency of this compound against PARP1, PARP2, and tubulin polymerization.

| Cell Line Panel (9 esophageal carcinoma lines) | This compound Mean IC50 | Olaparib Mean IC50 | Niraparib Mean IC50 | Rucaparib Mean IC50 | Talazoparib Mean IC50 | Assay Type | Reference |

| Cellular Viability | 0.094 µM | 26.9 µM | 14.6 µM | 81.1 µM | 0.8 µM | Cell Viability Assay (7-day) | [5] |

Table 2: Comparative cellular potency of this compound in esophageal cancer cell lines.

Selectivity Profile

A critical aspect of drug development is ensuring target selectivity to minimize off-target effects and associated toxicities. This compound has been profiled against a broad range of kinases and other cancer-related targets, demonstrating a high degree of selectivity for PARP1/2.

Kinase and Off-Target Selectivity

This compound was evaluated against a panel of 156 recombinant human kinases. At a concentration of 8 µM, it did not show significant inhibitory effects on most of the kinases tested.[4] Further screening against 38 other molecular targets, including receptors, ion channels, and transporters, at a concentration of 10 µM, also revealed no significant off-target binding.[4] A weak inhibition of Tankyrase 1 (TNKS1) was observed, but this compound was found to be over 800-fold more potent against PARP1 and PARP2.[4][6]

| Target Class | Number of Targets Tested | This compound Concentration | Results | Reference |

| Kinases | 156 | 8 µM | No significant inhibition for most kinases | [4] |

| Receptors, Ion Channels, Transporters | 38 | 10 µM | No significant inhibition | [4] |

| Tankyrase 1 (TNKS1) | 1 | - | >800-fold more selective for PARP1/2 | [4][6] |

Table 3: Summary of this compound off-target selectivity screening.

Mechanism of Action: Signaling Pathways

This compound's dual-targeting strategy results in a multi-pronged attack on cancer cells, impacting both DNA integrity and cell division.

DNA Damage Response Pathway

By inhibiting PARP1 and PARP2, this compound disrupts the repair of single-strand DNA breaks (SSBs).[7] These unrepaired SSBs can lead to the formation of double-strand breaks (DSBs) during DNA replication, a highly cytotoxic event, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations).[4] A key mechanism of action for potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a physical obstruction to DNA replication and transcription, which is even more cytotoxic than catalytic inhibition alone.[8] this compound has been shown to be an effective PARP trapping agent.[5] The accumulation of DNA damage activates the DNA Damage Response (DDR) pathway, leading to the phosphorylation and activation of checkpoint kinases CHK1 and CHK2.[4][9]

Mitotic Spindle Disruption

This compound also functions as a microtubule polymerization inhibitor.[4] Microtubules are dynamic polymers essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[10] By inhibiting tubulin polymerization, this compound disrupts the formation of a functional mitotic spindle, which activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle.[11] This sustained mitotic arrest ultimately triggers apoptosis.[10]

Experimental Protocols

The characterization of this compound's binding and selectivity involves several key in vitro assays. Detailed methodologies for these experiments are provided below.

PARP Enzymatic Assay (Colorimetric)

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Materials: Recombinant human PARP1 or PARP2 enzyme, histone-coated 96-well plate, biotinylated NAD+, activated DNA, assay buffer, streptavidin-HRP, TMB substrate, stop solution, plate reader.

-

Procedure:

-

Add assay buffer, activated DNA, and varying concentrations of this compound to the wells of the histone-coated plate.

-

Add PARP enzyme to initiate the reaction, except in the blank control wells.

-

Add biotinylated NAD+ to all wells and incubate at room temperature.

-

Wash the plate to remove unincorporated NAD+.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with an appropriate stop solution.

-

Measure the absorbance at 450 nm.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.

-

Materials: Purified tubulin protein, tubulin polymerization buffer (containing GTP and a fluorescent reporter), this compound, positive control (e.g., paclitaxel), negative control (e.g., colchicine), 96-well black plate, fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of this compound and controls.

-

On ice, add tubulin polymerization buffer to the wells of the pre-chilled 96-well plate.

-

Add the test compounds to the respective wells.

-

To initiate polymerization, add cold tubulin solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em ~360/450 nm) at regular intervals for a set period (e.g., 60 minutes).

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the rate and extent of polymerization for each concentration.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell-Based PARP Trapping Assay (Chromatin Fractionation)

This assay quantifies the amount of PARP protein that is "trapped" on the chromatin of cells treated with a PARP inhibitor.

-

Materials: Cancer cell line (e.g., KYSE-70), cell culture reagents, this compound, DNA damaging agent (optional, e.g., MMS), cell lysis and fractionation buffers, protease inhibitors, BCA protein assay kit, SDS-PAGE and Western blotting reagents, primary antibodies (anti-PARP1, anti-Histone H3), HRP-conjugated secondary antibody, chemiluminescence substrate.

-

Procedure:

-

Culture cells and treat with varying concentrations of this compound (and optionally, a DNA damaging agent) for a specified time.

-

Harvest and wash the cells.

-

Perform subcellular fractionation to separate the nuclear soluble and chromatin-bound fractions.[8]

-

Quantify the protein concentration in the chromatin-bound fractions using a BCA assay.

-

Normalize the protein loading for each sample and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using a primary antibody against PARP1.

-

Re-probe the membrane with an antibody against a loading control for the chromatin fraction (e.g., Histone H3).

-

Visualize the protein bands using chemiluminescence.

-

Quantify the band intensities to determine the relative amount of trapped PARP1 at different this compound concentrations.

-

Conclusion

This compound is a potent dual inhibitor of PARP1/2 and microtubule polymerization with a high degree of selectivity. Its unique mechanism of action, which combines the disruption of DNA repair with the induction of mitotic catastrophe, provides a strong rationale for its continued development as a novel anti-cancer therapeutic. The data summarized and the protocols detailed in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the preclinical characterization of this compound and similar dual-targeting agents.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. PARP assay [assay-protocol.com]

- 8. benchchem.com [benchchem.com]

- 9. onclive.com [onclive.com]

- 10. Mitotic Spindle Disruption by Alternating Electric Fields Leads to Improper Chromosome Segregation and Mitotic Catastrophe in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergy between inhibitors of two mitotic spindle assembly motors undermines an adaptive response - PMC [pmc.ncbi.nlm.nih.gov]

AMXI-5001: A Technical Guide to its Dual Inhibition of Microtubule Polymerization and PARP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXI-5001 is a novel, first-in-class small molecule inhibitor that demonstrates a unique dual mechanism of action by synchronously targeting two critical pathways in cancer cell proliferation and survival: microtubule polymerization and poly (ADP-ribose) polymerase (PARP) signaling. This bifunctional approach offers a promising therapeutic strategy, showing potent preclinical antitumor activity in both homologous recombination (HR) proficient and deficient cancer models. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used to characterize its activity.

Introduction

Targeted cancer therapies have revolutionized oncology, yet challenges such as acquired resistance and tumor heterogeneity remain significant hurdles. This compound was developed to address these challenges by concurrently inhibiting two distinct and essential cellular processes. By targeting microtubule dynamics, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis. Simultaneously, its inhibition of PARP1/2 impairs DNA single-strand break repair, which is particularly cytotoxic to cancer cells, especially those with deficiencies in other DNA repair pathways like homologous recombination. This dual action results in a potent "one-two punch" against cancer cells, potentially overcoming resistance mechanisms associated with single-agent therapies.[1]

Mechanism of Action: A Dual-Pronged Attack

This compound's efficacy stems from its ability to engage two validated anticancer targets: tubulin and PARP.

Inhibition of Microtubule Polymerization

The benzimidazole moiety of this compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics has several downstream consequences:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest at the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest activates cellular signaling pathways that culminate in programmed cell death (apoptosis).

Inhibition of PARP1/2 and PARP Trapping

This compound is a potent inhibitor of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP catalytic activity leads to an accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs).

Furthermore, this compound acts as a potent "PARP trapper." It stabilizes the PARP-DNA complex at the site of damage, creating a physical obstruction to DNA replication and transcription machinery. This trapping mechanism is considered to be even more cytotoxic than catalytic inhibition alone.[1]

Synergistic Cytotoxicity and Synthetic Lethality

The combination of microtubule disruption and PARP inhibition by a single molecule is hypothesized to induce synergistic cytotoxicity. Microtubule targeting agents can impair the trafficking of critical DNA repair proteins, potentially sensitizing cancer cells to PARP inhibition. Conversely, PARP inhibition can prevent the repair of DNA damage that may arise from mitotic errors caused by microtubule disruption, leading to mitotic catastrophe.[1]

This dual-targeting strategy exploits the concept of synthetic lethality. In cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations), the addition of PARP inhibition is synthetically lethal. This compound extends this concept by creating a state of heightened genomic instability through mitotic disruption, which may render even HR-proficient cancer cells vulnerable to PARP inhibition.[1]

Quantitative Preclinical Data

This compound has demonstrated significant potency in a range of preclinical assays.

Table 1: In Vitro PARP Inhibition

| Enzyme | This compound IC50 (nmol/L) | Olaparib IC50 (nmol/L) | Talazoparib IC50 (nmol/L) |

| PARP1 | ~5 | Comparable | Comparable |

| PARP2 | 0.05 | 0.03 | 0.09 |

Data sourced from Abdel-Aziz et al., Am J Cancer Res 2020.[1]

Table 2: In Vitro Cellular PARP Inhibition

| Cell Line | This compound IC50 (nmol/L) | Olaparib IC50 (nmol/L) | Talazoparib IC50 (nmol/L) |

| Not Specified | 7 | 8 | 3 |

Data sourced from Abdel-Aziz et al., Am J Cancer Res 2020.[1]

Table 3: In Vitro Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) |

| Multiple (Panel of 110) | Various | Mutated/Deficient | 18 - 26 |

| Multiple (Panel of 110) | Various | Wild Type/Proficient | 4 - >5000 |

This compound demonstrated 20 to >10,000-fold greater potency than clinical PARP inhibitors in these cell lines. Data sourced from Abdel-Aziz et al., Am J Cancer Res 2020.[1]

In Vivo Antitumor Activity

In a triple-negative breast cancer (TNBC) xenograft model with BRCA mutations, oral administration of this compound resulted in complete tumor regression, even in very large, established tumors. Its antitumor effect was superior to that of single-agent PARP or microtubule inhibitors, as well as their combination.[1] In a separate study using an esophageal carcinoma xenograft model, the combination of this compound and radiation therapy showed a significant tumor response compared to either treatment alone.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action and experimental procedures used to characterize this compound.

Caption: Dual mechanism of action of this compound.

Caption: Synergistic cytotoxicity pathway of this compound.

Caption: Experimental workflow for PARP trapping assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, an indicator of metabolically active cells.

-

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

Multichannel pipette

-

Plate shaker

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

-

Treat cells with serial dilutions of this compound or control compounds and incubate for the desired period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the compound.

-

In Vitro Fluorescence-Based Tubulin Polymerization Assay

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

DAPI (4',6-diamidino-2-phenylindole)

-

This compound, positive control (e.g., Vinblastine), and negative control (e.g., Paclitaxel)

-

Black, opaque 96-well plates

-

Temperature-controlled fluorescence plate reader

-

-

Protocol:

-

Prepare a tubulin polymerization mix on ice. For a final concentration of 2-3 mg/mL tubulin, reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and 10 µM DAPI.

-

Pipette test compounds (this compound, controls) at desired concentrations into the wells of a pre-warmed (37°C) 96-well plate.

-

To initiate the reaction, add the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C fluorescence plate reader.

-

Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60-90 minutes.

-

Analyze the data by plotting fluorescence intensity versus time. The inhibition of polymerization is observed as a decrease in the rate and extent of fluorescence increase compared to the vehicle control.

-

PARP Trapping Assay via Chromatin Fractionation

This biochemical method quantifies the amount of PARP1 and PARP2 that remains tightly bound to chromatin after treatment with an inhibitor.

-

Materials:

-

Cell culture reagents

-

This compound, positive control (e.g., Talazoparib), and vehicle control (DMSO)

-

Optional: DNA damaging agent (e.g., methyl methanesulfonate, MMS)

-

Subcellular protein fractionation kit or buffers for chromatin fractionation

-

Protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-PARP1, anti-PARP2, anti-Histone H3 (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Protocol:

-

Plate cells to achieve 70-80% confluency at the time of treatment.

-

Treat cells with the desired concentrations of this compound or control compounds for a specified time (e.g., 3-4 hours). To enhance the signal, co-treat with a low dose of MMS (e.g., 0.01%) for the last 30-60 minutes.

-

Harvest cells and wash with ice-cold PBS.

-

Perform subcellular fractionation according to a commercial kit's protocol or an established laboratory method to separate cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.

-

Resuspend the final chromatin pellet in a high-salt buffer and sonicate to shear DNA and solubilize proteins.

-

Determine the protein concentration of each chromatin fraction.

-

Normalize the protein amounts for each sample and perform SDS-PAGE followed by Western blotting.

-

Probe the membrane with primary antibodies against PARP1, PARP2, and Histone H3.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Quantify band intensities using densitometry software. Normalize the PARP1 and PARP2 signals to the Histone H3 signal for each lane. An increase in the normalized PARP signal in treated cells indicates PARP trapping.

-

Clinical Development

This compound is currently being evaluated in a Phase I/II clinical trial, ATLAS-101 (NCT04503265), for the treatment of adult patients with advanced malignancies who have failed other therapies.[3] The Phase I dose-escalation portion of the study aims to determine the recommended Phase II dose, while the Phase II dose-expansion phase will further characterize the safety and efficacy of this compound.[4]

Conclusion

This compound represents a novel and promising approach to cancer therapy by simultaneously targeting microtubule polymerization and PARP signaling. Its potent preclinical activity across a wide range of cancer cell lines, including both HR-deficient and HR-proficient models, highlights the potential of this dual-action mechanism to overcome existing therapeutic challenges. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this compound in patients with advanced cancers.

References

- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

AMXI-5001: A Technical Guide to its Efficacy in Homologous Recombination Proficient Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMXI-5001 is a novel, first-in-class small molecule inhibitor with a dual mechanism of action, targeting both poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2][3][4] This dual activity positions this compound as a promising therapeutic agent for a broad range of human cancers, including those proficient in homologous recombination (HR), a key DNA damage repair pathway.[1] Unlike traditional PARP inhibitors that show preferential efficacy in HR-deficient tumors (e.g., those with BRCA1/2 mutations), preclinical data indicate that this compound demonstrates robust cytotoxic effects irrespective of the tumor's HR status.[1] This technical guide provides an in-depth overview of the preclinical efficacy of this compound in HR-proficient tumors, detailing its mechanism of action, quantitative efficacy data, experimental protocols, and the signaling pathways involved.

Mechanism of Action: A Dual-Pronged Attack

This compound exerts its anti-cancer effects through the simultaneous inhibition of two critical cellular processes:

-

PARP Inhibition and Trapping: this compound potently inhibits the enzymatic activity of PARP1 and PARP2.[1] Beyond catalytic inhibition, it also "traps" PARP enzymes on DNA at the site of single-strand breaks. This trapping prevents the recruitment of DNA repair machinery, leading to the accumulation of DNA damage.[1]

-

Microtubule Polymerization Inhibition: this compound disrupts the dynamics of microtubule formation, essential for mitotic spindle assembly and cell division.[1][3] This leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis.[5]

This dual-targeting approach is hypothesized to create a synthetic lethal-like effect even in HR-proficient cells, where the combined burden of unresolved DNA damage and mitotic catastrophe overwhelms the cell's survival mechanisms.

Quantitative Efficacy Data

Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a wide panel of human cancer cell lines, including those with wild-type BRCA1/2, which are considered homologous recombination proficient.

In Vitro Cytotoxicity

A key study evaluated the efficacy of this compound in a panel of 110 human cancer cell lines.[1] The results indicated that this compound was highly active in both HR-deficient and HR-proficient cell lines, with superior potency compared to clinically available PARP inhibitors.[1] While the specific data from the supplementary Table S11 of the primary publication was not directly accessible, the study summarizes the IC50 ranges as follows:

| Cell Line HR Status | This compound IC50 Range (nM) |

| HR-Proficient (BRCA1/2 wild-type) | 4 to >5000 |

| HR-Deficient (BRCA1/2 mutated/low) | 18 to 26 |

| Data summarized from Lemjabbar-Alaoui et al., Am J Cancer Res 2020;10(8):2649-2676.[1] |

It is noteworthy that while a higher sensitivity is observed in HR-deficient lines, potent activity is still maintained in a significant portion of the HR-proficient cell lines, with IC50 values in the low nanomolar range.[1]

In Vivo Efficacy

In a xenograft model using the triple-negative breast cancer (TNBC) cell line MDA-MB-436 (which can be HR-proficient), oral administration of this compound as a single agent led to complete tumor regression.[1] These studies utilized female BALB/c mice with established subcutaneous tumors.[1] Treatment was administered orally twice daily on a 5-day ON/2-day OFF schedule.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound and control compounds

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound and control compounds in culture medium.

-

Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a dose-response curve.

PARP Trapping Assay (Chromatin Fractionation and Western Blot)

This assay measures the amount of PARP1 that is trapped on chromatin within cells following treatment with a PARP inhibitor.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound and control PARP inhibitors

-

DNA damaging agent (e.g., methyl methanesulfonate - MMS) (optional)

-

Subcellular Protein Fractionation Kit (e.g., Thermo Scientific #78840)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies (anti-PARP1, anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or control inhibitors for a specified duration (e.g., 4-24 hours). A vehicle control (e.g., DMSO) should be included.

-

Optional: To enhance the trapping signal, co-treat with a low dose of MMS for the last 30-60 minutes of inhibitor treatment.

-

Harvest cells and perform subcellular fractionation using a commercial kit according to the manufacturer's protocol to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.[6][7] Ensure that the PARP inhibitor is included in the lysis buffers to maintain the trapped complex.[7]

-

Quantify the protein concentration of the chromatin-bound fractions using a BCA assay.

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody against PARP1.

-

Probe the same membrane with an antibody against a loading control for the chromatin fraction, such as Histone H3.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Perform densitometric analysis to quantify the amount of trapped PARP1, normalized to the Histone H3 loading control.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

HR-proficient cancer cell line (e.g., MDA-MB-436)

-

Female immunodeficient mice (e.g., BALB/c nude)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1]

-

Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., twice daily, 5 days on, 2 days off).[1]

-

Administer the vehicle to the control group following the same schedule.

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Signaling Pathways and Visualizations

The dual-action of this compound initiates a cascade of cellular events culminating in cell cycle arrest and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

Caption: Dual mechanism of this compound targeting PARP and tubulin.

Caption: Workflow for the PARP trapping assay.

References

- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

AMXI-5001: A Technical Whitepaper on the Discovery and Synthesis of a First-in-Class Dual PARP and Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXI-5001 is a novel, orally bioavailable, first-in-class small molecule that functions as a dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization. Engineered through a strategic medicinal chemistry approach, this compound was designed to overcome cancer therapy resistance by synchronously targeting two distinct and critical cellular processes: DNA damage repair and mitosis. Preclinical studies have demonstrated its potent anti-tumor activity across a wide range of cancer cell lines, including those with and without BRCA mutations, and in in-vivo models of triple-negative breast cancer and esophageal carcinoma.[1][2][3][4] Currently, this compound is under investigation in a Phase I/II clinical trial for the treatment of advanced malignancies.[5] This document provides an in-depth technical guide on the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Rationale

The development of this compound was driven by the need to overcome resistance to conventional cancer therapies. Many treatments, including DNA damaging agents and microtubule-targeting agents (MTAs), can be effective initially, but cancer cells often develop resistance. One mechanism of resistance to MTAs involves the activation of PARP, which helps repair the DNA damage induced by mitotic stress.[1]

The therapeutic strategy behind this compound is to create a single molecule that delivers a "one-two punch" by simultaneously inhibiting both microtubule polymerization and PARP-mediated DNA repair.[1][6] This synchronous inhibition is hypothesized to create a synthetically lethal effect, where the combination of two targeted attacks is significantly more effective at inducing cancer cell death than either inhibition alone.[1] this compound was developed by AtlasMedx, Inc. to be a highly potent, orally bioavailable small molecule that could achieve this dual effect.

Chemical Synthesis

The chemical synthesis of this compound is detailed in patents assigned to The Regents of the University of California and AtlasMedx, Inc. The compound, identified by its IUPAC name Ethyl [5-[2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate, is a phthalazine derivative. While the specific, step-by-step synthesis for this compound is proprietary, the general methodology involves the coupling of key intermediates to form the final benzimidazole-phthalazinone scaffold.

Key Intermediates:

-

A substituted phenylboronic acid or ester.

-

A functionalized benzimidazole core.

-

The phthalazinone moiety, often prepared from a corresponding benzoic acid derivative such as 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

The synthesis would typically proceed through a Suzuki coupling or a similar cross-coupling reaction to link the phenyl and benzimidazole rings, followed by the introduction of the ethyl carbamate group. The synthesis is designed to be scalable for pharmaceutical production.

Mechanism of Action

This compound exerts its anti-neoplastic activity through a dual mechanism of action:

-

PARP Inhibition: this compound selectively binds to and inhibits the enzymatic activity of PARP-1 and PARP-2.[7] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which are converted into toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., BRCA mutations), these DSBs cannot be repaired, leading to genomic instability and apoptosis.[7]

-

Microtubule Polymerization Inhibition: The benzimidazole moiety of this compound targets and binds to the colchicine-binding site on β-tubulin.[7] This interaction inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7]

By combining these two mechanisms, this compound ensures that as cells arrest in mitosis due to microtubule disruption, their ability to repair the ensuing DNA damage is simultaneously compromised, leading to a potent synergistic anti-cancer effect.

Quantitative Preclinical Data

This compound has demonstrated superior potency compared to clinically approved PARP inhibitors in preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro PARP Inhibition

| Assay | Target | This compound IC50 (nmol/L) | Olaparib IC50 (nmol/L) | Talazoparib IC50 (nmol/L) |

|---|---|---|---|---|

| Enzymatic Assay | PARP1 | ~5 | ~5 | ~3 |

| Cellular PAR Formation | Intracellular PARP | 7 | 8 | 3 |

Data sourced from Lemjabbar-Alaoui et al., 2020.[1][6]

Table 2: In Vitro Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nmol/L) | Olaparib IC50 (nmol/L) | Talazoparib IC50 (nmol/L) |

|---|---|---|---|---|---|

| MDA-MB-436 | Breast | Mutant | <10 | ~300 | ~20 |

| Capan-1 | Pancreatic | Mutant | <10 | >1000 | ~10 |

| A549 | Lung | Wild-Type | ~20 | >10000 | >10000 |

| HCT116 | Colon | Wild-Type | ~10 | >10000 | >10000 |

Data represents approximate values from preclinical studies, showing significantly greater potency for this compound, especially in BRCA wild-type cells, when compared to other PARP inhibitors.[1]

Experimental Protocols

The preclinical evaluation of this compound involved several key experiments to characterize its activity and mechanism.

PARP Enzymatic Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PARP1/2.

-

Methodology: A colorimetric or fluorometric PARP assay kit is used. Recombinant PARP1 or PARP2 enzyme is incubated with a histone-coated plate, activated DNA, and a range of concentrations of this compound. The reaction is initiated by the addition of biotinylated NAD+. The amount of poly(ADP-ribose) (PAR) incorporated onto the histones is quantified by adding streptavidin-HRP followed by a chemiluminescent or colorimetric substrate. The signal is read on a plate reader, and IC50 values are calculated.

Cellular PARP Trapping Assay

-

Objective: To assess the ability of this compound to "trap" PARP enzymes on DNA.

-

Methodology: Cancer cells are treated with an alkylating agent (e.g., MMS) to induce DNA damage, along with various concentrations of this compound or control inhibitors. Cells are then lysed and fractionated into soluble nuclear and chromatin-bound fractions. The amount of PARP1 and PARP2 in the chromatin-bound fraction is quantified by Western blot analysis. An increase in chromatin-bound PARP indicates PARP trapping.

Tubulin Polymerization Assay

-

Objective: To measure the effect of this compound on the in vitro polymerization of tubulin.

-

Methodology: Purified tubulin is incubated in a polymerization buffer at 4°C with various concentrations of this compound, a positive control (e.g., vinblastine), and a negative control (e.g., DMSO). The reaction is initiated by raising the temperature to 37°C. The polymerization of tubulin into microtubules increases the turbidity of the solution, which is measured as an increase in absorbance at 340 nm over time using a spectrophotometer.

In Vivo Antitumor Activity

-

Objective: To evaluate the efficacy and tolerability of this compound in a living organism.

-

Methodology: A triple-negative breast cancer (TNBC) xenograft model is commonly used. Human TNBC cells (e.g., MDA-MB-436) are implanted into immunodeficient mice. Once tumors are established, mice are treated with oral doses of this compound, vehicle control, or comparator agents (e.g., olaparib, paclitaxel). Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., PAR levels, mitotic markers). The primary endpoints are tumor growth inhibition and complete regression.

Conclusion and Future Directions

This compound represents a promising, novel therapeutic agent that leverages the principle of synthetic lethality by dually targeting PARP and microtubule polymerization. Preclinical data have robustly demonstrated its superior potency and efficacy in a variety of cancer models, including those resistant to single-agent therapies.[1][4] The favorable oral bioavailability and pharmacokinetic properties further support its clinical development.[1][3]

The ongoing ATLAS-101 Phase I/II clinical trial will provide crucial data on the safety, tolerability, and preliminary efficacy of this compound in patients with advanced malignancies.[5] Future research will likely focus on identifying predictive biomarkers for patient selection, exploring combination therapies with other agents, and potentially expanding its application to a wider range of cancer types. The development of this compound underscores the potential of rationally designed, multi-targeted inhibitors to overcome therapeutic resistance and improve outcomes for cancer patients.

References

- 1. abscience.com.tw [abscience.com.tw]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Tubulin Polymerization Assay [bio-protocol.org]

AMXI-5001: A Dual-Action Inducer of Apoptosis in Tumor Cells - A Technical Guide

Abstract

AMXI-5001 is a novel, orally bioavailable small molecule that exhibits potent antitumor activity through a dual mechanism of action: inhibition of poly (ADP-ribose) polymerase (PARP) 1 and 2, and disruption of microtubule polymerization.[1][2] This dual action leads to a "one-two punch" effect, inducing cell cycle arrest and promoting apoptosis in a broad range of cancer cells, including those with and without BRCA mutations.[2][3] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in inducing apoptosis. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The therapeutic strategy for cancer is continuously evolving, with a growing emphasis on targeted therapies that exploit the specific vulnerabilities of tumor cells. This compound represents a promising advancement in this area by simultaneously targeting two critical cellular processes: DNA damage repair and cell division.[1][2] Its ability to inhibit PARP enzymes disrupts the repair of single-strand DNA breaks, leading to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair deficiencies.[1] Concurrently, its action as a microtubule polymerization inhibitor disrupts the formation of the mitotic spindle, causing cell cycle arrest and ultimately leading to apoptotic cell death.[1]

Mechanism of Action

This compound's induction of apoptosis is a multi-faceted process stemming from its dual inhibitory functions.

PARP Inhibition and DNA Damage

This compound is a potent inhibitor of PARP1 and PARP2.[2] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[1] This accumulation of DNA damage triggers cell cycle arrest and activates apoptotic signaling pathways.

Microtubule Polymerization Inhibition and Mitotic Catastrophe

The benzimidazole moiety of this compound targets the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules.[1] This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis. As a result, cells are arrested in the G2/M phase of the cell cycle, which can lead to mitotic catastrophe and subsequent apoptosis.[1]

Synergistic Induction of Apoptosis

The combination of PARP inhibition and microtubule disruption by a single agent creates a synergistic effect that enhances the induction of apoptosis. The DNA damage caused by PARP inhibition is exacerbated by the cell's inability to properly progress through mitosis due to microtubule disruption. This dual assault on critical cellular processes overwhelms the cancer cell's survival mechanisms, robustly driving it towards apoptosis.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against PARP1, PARP2, and Tubulin Polymerization

| Target | IC50 (nM) |

| PARP1 | ~5 |

| PARP2 | ~50 |

| Tubulin Polymerization | Comparable to Vinblastine |

Data sourced from publicly available research.[3] The IC50 for tubulin polymerization was not explicitly quantified in nanomolar concentrations in the provided sources but was stated to be comparable to the potent inhibitor Vinblastine.

Table 2: Cell Growth Inhibitory Activity (IC50) of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | IC50 (nM) |

| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 18 - 26 |

| OVCAR8 | Ovarian Cancer | Not Specified | Not Specified |

| A549 | Lung Cancer | Not Specified | Not Specified |

| KYSE-70 | Esophageal Squamous Cell Carcinoma | Not Specified | Potent Inhibition |

| Additional 100+ cell lines | Various | Wild-type and mutant | 4 to >5000 |

This table presents a selection of cell lines mentioned in the research. This compound has been tested against a panel of 110 human cancer cell lines, showing a wide range of IC50 values.[3][4] Specific IC50 values for OVCAR8, A549, and KYSE-70 were not detailed in the provided search results, though potent activity was described.

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a complex interplay of signaling pathways, primarily initiated by DNA damage and mitotic stress. A key identified mechanism involves the upregulation of death receptors, suggesting an activation of the extrinsic apoptosis pathway.

Upregulation of Death Receptors

Studies have shown that this compound can stimulate the expression of death receptors DR4 and DR5 on the surface of tumor cells.[2] These receptors are part of the tumor necrosis factor (TNF) receptor superfamily. Their upregulation sensitizes the cancer cells to TNF-related apoptosis-inducing ligand (TRAIL), which can be expressed by immune cells such as Natural Killer (NK) cells. The binding of TRAIL to DR4/DR5 initiates a signaling cascade that leads to the activation of initiator caspases (caspase-8) and subsequently effector caspases (caspase-3), culminating in the execution of apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Apoptosis Markers

Objective: To detect the cleavage of PARP and caspases, which are hallmarks of apoptosis.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against cleaved PARP, cleaved caspase-3, and other relevant proteins. Follow with incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Conclusion

This compound is a promising dual-action anticancer agent that effectively induces apoptosis in a wide range of tumor cells. Its unique mechanism of simultaneously inhibiting PARP and microtubule polymerization provides a powerful and synergistic approach to cancer therapy. The data presented in this guide underscore the potent cytotoxic effects of this compound and highlight its potential for further clinical development, both as a monotherapy and in combination with other anticancer agents. Further research into the detailed signaling cascades and the in vivo efficacy of this compound will continue to elucidate its full therapeutic potential.

References

- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in Bcl-2 Family Protein Profile During Idelalisib Therapy Mimic Those During Duvelisib Therapy in Chronic Lymphocytic Leukemia Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AMXI-5001 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMXI-5001 is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both poly (ADP-ribose) polymerase (PARP) 1 and 2 and microtubule polymerization.[1][2] This dual functionality provides a "one-two punch" to cancer cells by simultaneously preventing DNA damage repair and disrupting mitosis, leading to cell cycle arrest and apoptosis.[1][2] this compound has demonstrated potent cytotoxic effects across a broad range of human cancer cell lines, including those with both proficient and deficient homologous recombination (HR) pathways (e.g., BRCA1/2 mutated).[1] Its efficacy at nanomolar concentrations surpasses that of many existing clinical PARP inhibitors.[1]

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Comparators

| Compound | Target(s) | PARP1 IC50 (nmol/L) | PARP2 IC50 (nmol/L) | Tubulin Polymerization IC50 (µM) |

| This compound | PARP1/2, Microtubules | ~5 | ~0.05 | Comparable to Vinblastine |

| Olaparib | PARP1/2 | Comparable to this compound | Comparable to this compound | No effect |

| Talazoparib | PARP1/2 | Comparable to this compound | Comparable to this compound | No effect |

| Niraparib | PARP1/2 | Comparable to this compound | Not specified | No effect |

| Rucaparib | PARP1/2 | Comparable to this compound | Not specified | No effect |

| Vinblastine | Microtubules | No effect | No effect | Potent Inhibition |

| Paclitaxel | Microtubules | No effect | No effect | Promotes Polymerization |

Note: IC50 values are approximate and may vary depending on the specific assay conditions and cell line used. Data compiled from publicly available research.[1][3]

Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) |

| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 deficient | Low nM range |

| A549 | Lung Cancer | BRCA wild-type | Low nM range |

| OVCAR-8 | Ovarian Cancer | Not specified | Low nM range |

| KYSE-70 | Esophageal Squamous Cell Carcinoma | Not specified | Potent inhibition |

Note: this compound has shown robust cytotoxicity in over 110 human cancer cell lines with IC50 values reported to be 20 to >10,000-fold more potent than clinical PARP inhibitors.[1] Specific IC50 values can be highly variable and should be determined empirically for each cell line of interest.

Mandatory Visualizations

Caption: Dual mechanism of action of this compound.

Caption: Cell viability assay workflow.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well opaque-walled plates

-

This compound

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a 10-point serial dilution of this compound in complete growth medium. A typical starting concentration is 1 µM, with 1:3 or 1:5 dilutions.

-

Include a vehicle control (DMSO) and a no-cell control (medium only for background).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no-cell control) from all other readings.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Tubulin polymerization assay kit (e.g., Cytoskeleton, Inc. #BK011P) containing:

-

Lyophilized porcine brain tubulin

-

General tubulin buffer with a fluorescent reporter

-

GTP solution

-

Paclitaxel (polymerization enhancer control)

-

Vinblastine (polymerization inhibitor control)

-

-

This compound

-

DMSO

-

Half-area 96-well black plates

-

Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths of ~360/460 nm.

Protocol:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's protocol. Keep tubulin on ice.

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in general tubulin buffer. A suggested concentration range to test is 0.1 µM to 10 µM.

-

Prepare controls: vehicle (DMSO), positive control for inhibition (Vinblastine, e.g., 5 µM), and positive control for enhancement (Paclitaxel, e.g., 5 µM).

-

-

Assay Procedure:

-

Pre-warm the fluorescence plate reader to 37°C.

-

In a pre-chilled 96-well plate on ice, prepare the reaction mixture containing tubulin, fluorescent reporter, and GTP in the presence or absence of test compounds (this compound or controls).

-

The final reaction volume is typically 50-100 µL.

-

Initiate polymerization by placing the plate in the pre-warmed plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence enhancement every minute for 60 minutes at an excitation of ~360 nm and emission of ~460 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Compare the curves of this compound-treated samples to the controls. Inhibition of polymerization will result in a decrease in the Vmax and the final fluorescence signal, similar to Vinblastine.

-

PARP Trapping Assay

This assay determines the ability of this compound to trap PARP1 on chromatin in cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-436)

-

Complete growth medium

-

6-well plates

-

This compound

-

Olaparib and Talazoparib (control PARP inhibitors)

-

Methyl methanesulfonate (MMS) for inducing DNA damage

-

Subcellular Protein Fractionation Kit (e.g., Thermo Scientific #78840)

-

Bradford or BCA protein assay kit

-

Reagents and equipment for Western blotting

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound, Olaparib, or Talazoparib for 3 hours. A suggested concentration range for this compound is 0.01 µM to 1 µM.

-

For the last hour of treatment, add a low dose of MMS (e.g., 0.01%) to induce DNA damage and enhance PARP trapping.

-

-

Chromatin Fractionation:

-

Harvest and wash the cells.

-

Perform subcellular fractionation according to the manufacturer's protocol to separate the nuclear soluble and chromatin-bound protein fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of the chromatin-bound fractions.

-

-

Western Blot Analysis:

-

Normalize the protein amounts for each sample from the chromatin-bound fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against PARP1 (e.g., Cell Signaling Technology, #9542, 1:1000 dilution).

-

Probe the same membrane with a primary antibody against Histone H3 (e.g., Cell Signaling Technology, #4499, 1:2000 dilution) as a loading control for the chromatin fraction.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the PARP1 and Histone H3 bands.

-

Normalize the PARP1 band intensity to the corresponding Histone H3 band intensity for each sample.

-

Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.

-

Western Blot Analysis of Checkpoint Proteins

This protocol is for assessing the effect of this compound on the activation of DNA damage and cell cycle checkpoint proteins.

Materials:

-

Cancer cell lines (e.g., MDA-MB-436, A549)

-

Complete growth medium

-

6-well plates

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Reagents and equipment for Western blotting

-

Primary antibodies:

-

Phospho-CHK1 (Ser296) (e.g., Cell Signaling Technology, #2349, 1:1000)

-

Phospho-CHK2 (Thr68) (e.g., Cell Signaling Technology, #2197, 1:1000)

-

γH2AX (Ser139) (e.g., Cell Signaling Technology, #9718, 1:1000)

-

Total CHK1 (e.g., Cell Signaling Technology, #2360, 1:1000)

-

Total CHK2 (e.g., Cell Signaling Technology, #6334, 1:1000)

-

β-Actin (e.g., Cell Signaling Technology, #4970, 1:2000) or other suitable loading control

-

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-